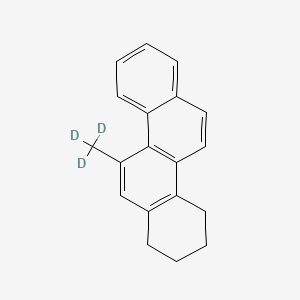
1,2,3,4-Tetrahydro-11-methylchrysene-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-11-methylchrysene-d3 is a deuterated derivative of 1,2,3,4-tetrahydro-11-methylchrysene. It is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H15D3 and a molecular weight of 249.36. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-11-methylchrysene-d3 typically involves the deuteration of 1,2,3,4-tetrahydro-11-methylchrysene. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The reaction conditions for this process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and isotopic labeling are maintained throughout the process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-11-methylchrysene-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-11-methylchrysene-d3 is used in a variety of scientific research applications, including:
Chemistry: As a labeled compound in studies involving reaction mechanisms and pathways.
Biology: In studies of metabolic pathways and enzyme interactions.
Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydro-11-methylchrysene-d3 involves its interaction with various molecular targets and pathways. As a deuterated compound, it is often used to study the kinetic isotope effect, where the presence of deuterium can alter the rate of chemical reactions. This can provide insights into reaction mechanisms and the role of hydrogen atoms in biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-11-methylchrysene: The non-deuterated version of the compound.
1,2,3,4-Tetrahydrochrysene: A similar PAH without the methyl group.
11-Methylchrysene: A PAH with a similar structure but lacking the tetrahydro component.
Uniqueness
1,2,3,4-Tetrahydro-11-methylchrysene-d3 is unique due to its deuterium labeling, which makes it particularly useful in studies involving the kinetic isotope effect. This property allows researchers to gain deeper insights into reaction mechanisms and the role of hydrogen atoms in various processes .
Eigenschaften
Molekularformel |
C19H18 |
|---|---|
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
11-(trideuteriomethyl)-1,2,3,4-tetrahydrochrysene |
InChI |
InChI=1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3/i1D3 |
InChI-Schlüssel |
LKQNYFKWDJCYHQ-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3 |
Kanonische SMILES |
CC1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


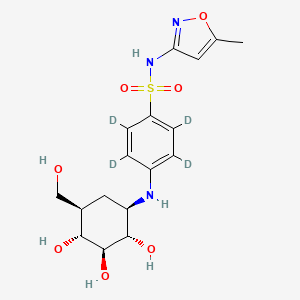
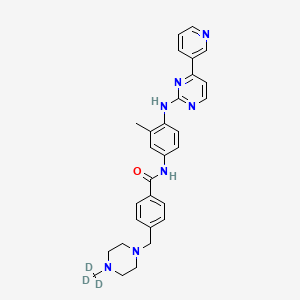
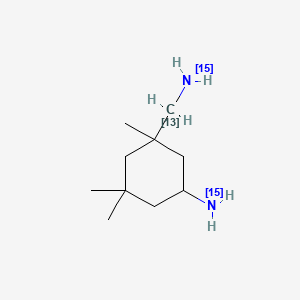
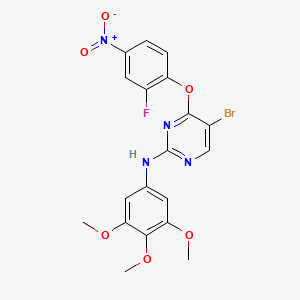
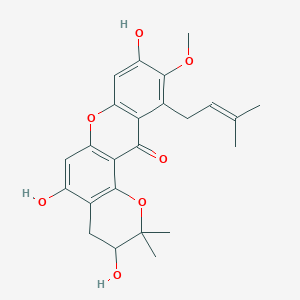
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
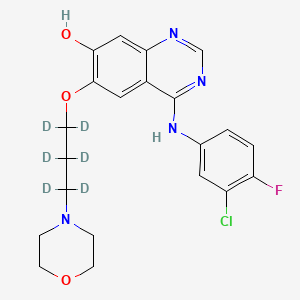
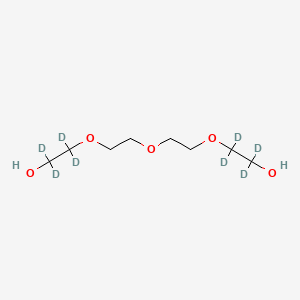
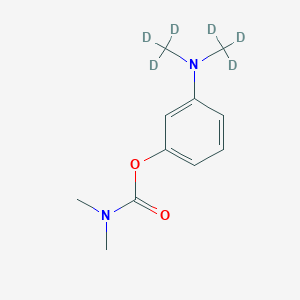
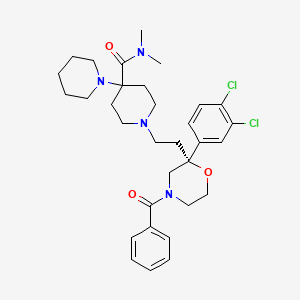
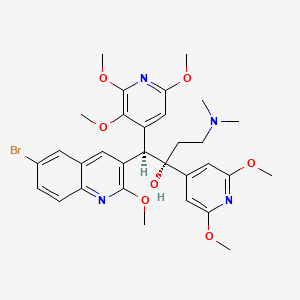
![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)
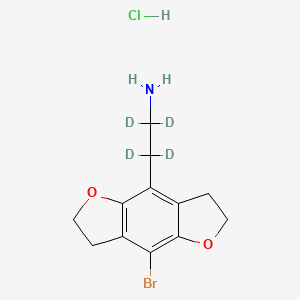
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
